Potassium metabisulfite

Catalog No.
S582971
CAS No.
16731-55-8
M.F
H2KO5S2
M. Wt
185.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium metabisulfite

CAS Number

16731-55-8

Product Name

Potassium metabisulfite

Molecular Formula

H2KO5S2

Molecular Weight

185.25 g/mol

InChI

InChI=1S/K.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5)

InChI Key

QYFCZKXURBJLPZ-UHFFFAOYSA-N

SMILES

[O-]S(=O)S(=O)(=O)[O-].[K+].[K+]

solubility

Freely soluble in water; insoluble in alcohol
Reacts with acid solutions; insoluble in ethanol
49.5 g/100 g water at 25 °C
Solubility in water, g/100ml at 25 °C: 49.5 (good)

Synonyms

Disulfurous Acid Dipotassium Salt; Potassium Pyrosulfite; Pyrosulfurous Acid Dipotassium Salt; Dipotassium Disulfite; Dipotassium Metabisulfite; Dipotassium Pyrosulfite; E 224; Kadifit; Potassium Disulfite (K2S2O5); Potassium Metabisulfite; Potassium

Canonical SMILES

OS(=O)S(=O)(=O)O.[K]

The exact mass of the compound Potassium metabisulfite is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble in water; insoluble in alcoholreacts with acid solutions; insoluble in ethanol49.5 g/100 g water at 25 °csolubility in water, g/100ml at 25 °c: 49.5 (good). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfites - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: ANTIOXIDANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Potassium metabisulfite (K2S2O5) is a white, crystalline inorganic salt that functions as a highly efficient, solid-state donor of sulfur dioxide (SO2) upon dissolution in aqueous media [1]. With a water solubility of approximately 450 g/L at 20°C, it serves as a potent reducing agent, antioxidant, and chemical sterilant[2]. In procurement contexts, it is primarily selected over other sulfiting agents when a stable, dry powder is required to deliver precise SO2 concentrations without introducing sodium ions into the formulation or process stream .

Substituting potassium metabisulfite with the more common and slightly cheaper sodium metabisulfite introduces sodium ions (Na+) into the system, which can alter the organoleptic properties of beverages by imparting a salty taste and violate strict low-sodium dietary specifications in food processing . Furthermore, attempting to substitute with direct sulfur dioxide (SO2) gas introduces severe occupational hazards, requiring pressurized cylinders and specialized ventilation infrastructure [1]. Liquid bisulfite solutions, another alternative, suffer from faster degradation and higher shipping costs due to water weight, making the dry potassium salt uniquely suited for stable, sodium-free applications [2].

Elimination of Sodium Contribution in Formulations

Potassium metabisulfite provides 0% sodium contribution, instead releasing physiological potassium (K+) ions into the matrix, whereas sodium metabisulfite contributes approximately 24% of its mass as sodium ions . This substitution avoids the threshold where sodium accumulation imparts detectable salty off-flavors or breaches dietary sodium limits .

Evidence DimensionSodium ion contribution by weight
Target Compound Data0% Na+ (adds K+ instead)
Comparator Or BaselineSodium metabisulfite (~24.1% Na+ by weight)
Quantified DifferenceComplete elimination of sodium introduction
ConditionsStandard aqueous dissolution and dosing

Essential for procurement in premium beverage production and low-sodium food manufacturing where sodium content is strictly regulated.

Active SO2 Yield and Stoichiometric Dosing Calibration

Due to the difference in molecular weight (222.32 g/mol for K2S2O5 vs 190.10 g/mol for Na2S2O5), potassium metabisulfite has a theoretical SO2 yield of 57.6% by weight, compared to 67.4% for the sodium analog[1]. Consequently, achieving an equivalent parts-per-million (ppm) concentration of free SO2 requires a roughly 17% higher mass dose of the potassium salt [2].

Evidence DimensionTheoretical SO2 yield by weight
Target Compound Data57.6% SO2 yield
Comparator Or BaselineSodium metabisulfite (67.4% SO2 yield)
Quantified Difference~9.8% lower absolute SO2 yield by weight, requiring ~17% higher mass dosing
ConditionsComplete dissolution and dissociation in acidic media

Prevents critical under-dosing in antimicrobial and antioxidant workflows by ensuring buyers adjust their stoichiometric calculations.

Freight Efficiency and Storage Stability vs. Liquid Bisulfites

Potassium metabisulfite is supplied as a stable dry powder representing nearly 100% active compound weight, whereas potassium bisulfite is typically supplied as an aqueous solution capped at approximately 40% concentration . Procuring the dry metabisulfite allows buyers to avoid shipping 60% water weight while retaining the ability to prepare fresh, highly concentrated SO2-yielding stock solutions on demand, utilizing its high water solubility of 450 g/L at 20°C[1].

Evidence DimensionActive material concentration and shipping weight
Target Compound Data~100% active solid powder
Comparator Or BaselinePotassium bisulfite liquid solutions (~40% active concentration)
Quantified DifferenceEliminates ~60% dead water weight during shipping and extends dry shelf-life
ConditionsAmbient storage and transport

Drastically reduces freight costs and storage footprint while maximizing shelf-life prior to aqueous dissolution.

Premium Winemaking and Cider Production

Used as the primary source of free SO2 for microbial stabilization and oxidation prevention, specifically chosen over sodium metabisulfite to prevent the introduction of sodium ions that can alter the delicate flavor profile of the beverage .

Low-Sodium Food Preservation

Applied as a bleaching agent, antioxidant, and preservative in the processing of dehydrated fruits and vegetables where strict dietary sodium limits must be maintained[1].

Photographic Developing Solutions

Utilized as a preservative for developing agents (such as hydroquinone) in darkroom chemistry, where potassium salts are required to maintain the specific ionic balance of the developer formulation without introducing sodium[2].

Laboratory-Scale Gold Precipitation

Employed as a reducing agent to precipitate elemental gold from aqua regia solutions, preferred when the presence of sodium ions might interfere with downstream analytical or crystallization processes .

Physical Description

Potassium metabisulfite appears as a white granular or powdery solid with a sharp odor of sulfur dioxide. Decomposes at 150 to 190 °C. Density 2.3 g / cm3. Contact severely irritates skin, eyes, and mucous membranes. Low toxicity. Used as a food preservative and an antioxidant.
Dry Powder; Other Solid
Colourless crystals or white crystalline powder
A white granular or powdery solid with a sharp odor of sulfur dioxide; [CAMEO]
WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR.

Color/Form

White crystals or crystalline powder
White powde

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

184.89807199 g/mol

Monoisotopic Mass

184.89807199 g/mol

Heavy Atom Count

8

Density

2.3 g/cu cm
Relative density (water = 1): 2.34

Odor

Sulfur dioxide odor
Pungent, sharp odo

Decomposition

Potassium metabisulfite decomposes at temperatures above 150 °C. In the air, it oxidizes to the sulfate, more readily in the presents of moisture.
When heated to decomposition it emits toxic fumes of /sulfur oxides/ and /potassium sulfate/.
150 °C

Melting Point

Decomposes at approximately 150 °C

UNII

65OE787Q7W

GHS Hazard Statements

Aggregated GHS information provided by 1503 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 42 of 1503 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1461 of 1503 companies with hazard statement code(s):;
H315 (88.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (11.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (94.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Bisulfite participates in three important types of reactions with biomolecules: sulfonation (sulfitolysis), autooxidation with generation of free radicals, and addition to cytosine. Products of sulfonation reactions have been shown to be long-lived in vivo and may be highly reactive. Products of autooxidation may be responsible for the initiation of lipid peroxidation, which, among other effects, could damage plasma membranes. In addition, bisulfite can react with nucleic acids to convert cytosine to uracil, thus resulting in mutational events. /Sulfites/
It is now widely appreciated that bronchoconstriction following SO2 exposure is mediated by chemosensitive receptors in the tracheobronchial tree. Rapidly activating receptors (RARs) and sensory C-fiber receptors found at all levels of the respiratory tract are sensitive to irritant gases such as SO2. Activation of these vagal afferents stimulates central nervous system reflexes resulting in bronchoconstriction, mucus secretion, mucosal vasodilation, cough, apnea followed by rapid shallow breathing, and effects on the cardiovascular system such as bradycardia and hypotension or hypertension. /Sulfur Oxide/
Early experiments demonstrated that SO2-induced reflexes were mediated by cholinergic parasympathetic pathways involving the vagus nerve and inhibited by atropine. Bronchoconstriction was found to involve smooth muscle contraction since beta-adrenergic agonists such as isoproterenol reversed the effects. Histamine was also thought to be involved in SO2-induced bronchoconstriction. ... Experiments in animal models ... have demonstrated that both cholinergic and noncholinergic mechanisms may be involved in SO2-induced effects. In two studies utilizing bilateral vagotomy, vagal afferents were found to mediate the immediate ventilatory responses to SO2, but not the prolonged bronchoconstrictor response. Other studies showed that atropine failed to block SO2-induced bronchoconstriction, and that a local axon reflex resulting in C-fiber secretion of neuropeptides (i.e., neurogenic inflammation) was responsible for the effect. Neurogenic inflammation has been shown to play a key role in animal models of airway inflammatory disease. /Sulfur Oxide/
In humans, the mechanisms responsible for SO2-induced bronchoconstriction are not fully understood. In non-asthmatics, near complete attenuation of bronchoconstriction has been demonstrated using the anticholinergic agents atropine and ipratropium bromide. However, in asthmatics, these same anticholinergic agents, as well as short- and long-acting beta2-adrenergic agonists, theophylline, cromolyn sodium, nedocromil sodium and leukotriene receptor antagonists only partially blocked SO2-induced bronchoconstriction. That none of these therapies have been shown to completely attenuate the effects of SO2 implies the involvement of both parasympathetic pathways and inflammatory mediators in asthmatics. Strong evidence of this was borne out in /a subsequent study/, in which asthmatic adults were exposed to SO2 following pretreatment with cromolyn sodium (a mast cell stabilizer), atropine (a muscarinic receptor antagonist), and the two medications together. While both treatments individually provided some protection against the bronchoconstrictive effects of SO2, there was a much stronger and statistically significant effect following concurrent administration of the two medications. /Sufur Oxide/

Pictograms

Irritant

Corrosive;Irritant

Other CAS

16731-55-8

Absorption Distribution and Excretion

Ingested radiolabelled sulfite was reported to be excreted almost entirely in the urine of monkeys within 24 hr, but no free sulfite was detected in rat urine. Seven days after dosing, mice retained < 1% and rats, 2% of the radiolabel. In rabbits, sulfite was cleared predominantly by metabolism to sulfate. /Sulfite/

Metabolism Metabolites

Sulfites are generated in the human body by processing of the sulfur-containing amino acids, cysteine and methionine. Endogenous sulfite is maintained at a low, steady-state concentration by a mitochondrial enzyme, sulfite oxidase, that promotes the oxidation of sulfite to sulfate that is excreted in the urine. Sulfites can also be metabolized to thiosulfates (enzymatic reaction of sulfite with 3-mercaptopyruvate) or S-sulfonate compounds (nonenzymatic reaction with disulfide bonds). Thiosulfate and S-sulfonate were detected at very low concentrations in the urine of normal humans or rats, but were excreted in large amounts by those deficient in sulfite oxidase. /Sulfites/
Sulfite that enters the body via ingestion, inhalation, or injection is metabolized by sulfite oxidase to sulfate. Oral dose studies using dogs and rats and intravenous (IV) dose studies using rabbits, rats, and rhesus monkeys, demonstrated rapid metabolic clearance. In all species A principal mechanism of detoxification of SO2 (and sulfite/bisulfite) occurs through the enzymatic activity of sulfite oxidase, resulting in the production of sulfate. /Sulfites/

Wikipedia

Potassium metabisulfite

Use Classification

Food additives
ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Preservative

Methods of Manufacturing

Heat potassium bisulfite until it loses water.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Disulfurous acid, potassium salt (1:2): ACTIVE
Potassium metabisulfite is plant-growth regulator.
Five cmpd were evaluated against B theobromae in vitro and in vivo. Aureofungin exhibited the greatest inhibitory activity, followed by potassium metabisulfite, Sodium benzoate, thiourea, and boric acid.
Of the antioxidants and chelating agents tested, potassium bisulfite, sodium hypophosphite, EDTA, and cysteine were the most effective.

Storage Conditions

Potassium metabisulfite should be stored in a cool, dark place.
Keep dry and well closed.

Interactions

Sulfites, including potassium metabisulfite, can react with various pharmaceutical compounds including sympathomimetics such as epinephrine (adrenaline), chloramphenicol, cisplatin, and amino acids which can result in their pharmacological inactivation. Sulfites are also reported to react with phenylmercuric nitrate, and may adsorb onto rubber closures.
/GENOTOXICITY/ Potassium metabisulfite at a concentration of 3.75 mM inactivated the mutagenic activity of coffee preparations at doses of 2-20 mg/plate when tested with Salmonella typhimurium strain TA100 without S9 mix.

Stability Shelf Life

When stored at a maximum temperature of 25 °C and a maximum relative humidity of 45%, the shelf life is 6 months.

Dates

Last modified: 08-15-2023

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